molecular formula C10H18N4O2S B2363349 1-(ethylsulfonyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine CAS No. 2034515-52-9

1-(ethylsulfonyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine

Cat. No.: B2363349
CAS No.: 2034515-52-9
M. Wt: 258.34
InChI Key: PRVZKDPEXDJSPH-UHFFFAOYSA-N
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Description

1-(Ethylsulfonyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine is a compound that features both an imidazole and a piperazine ring. These structures are known for their significant roles in medicinal chemistry due to their biological activity and ability to interact with various molecular targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include solvents like dichloromethane or acetonitrile and bases such as triethylamine or sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(Ethylsulfonyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, imidazoline derivatives, and various substituted piperazine compounds .

Scientific Research Applications

1-(Ethylsulfonyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(ethylsulfonyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the piperazine ring can interact with receptor proteins, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Ethylsulfonyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine is unique due to its combination of an ethylsulfonyl group, an imidazole ring, and a piperazine ring. This structure allows it to interact with a wide range of molecular targets, making it a versatile compound in various fields of research .

Properties

IUPAC Name

1-ethylsulfonyl-4-(1-methylimidazol-2-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O2S/c1-3-17(15,16)14-8-6-13(7-9-14)10-11-4-5-12(10)2/h4-5H,3,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRVZKDPEXDJSPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)C2=NC=CN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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